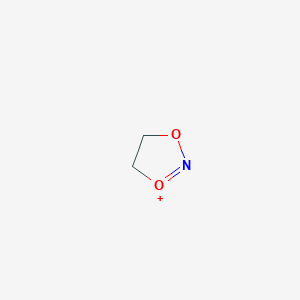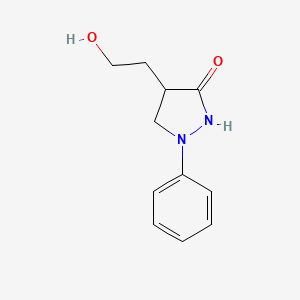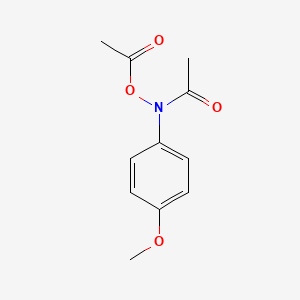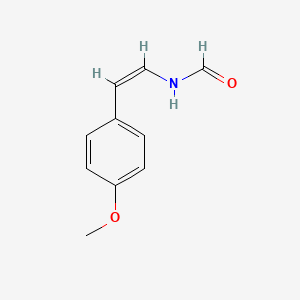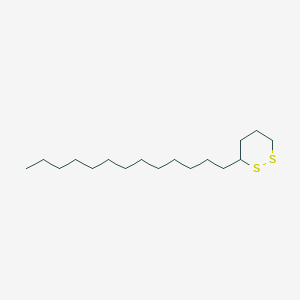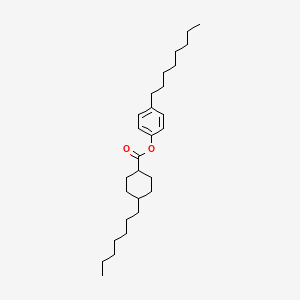![molecular formula C7H12O2 B14295606 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol CAS No. 114628-98-7](/img/structure/B14295606.png)
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol is an organic compound with the molecular formula C7H12O2. It is a derivative of butanol, where the hydroxyl group is attached to a butane chain substituted with a prop-2-yn-1-yloxy group. This compound is of interest due to its unique structure, which combines an alcohol and an alkyne functional group, making it versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol typically involves the reaction of 3-butyn-1-ol with an appropriate alkylating agent. One common method is the Williamson ether synthesis, where 3-butyn-1-ol reacts with an alkyl halide under basic conditions to form the desired ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed coupling reactions have been explored for the synthesis of similar compounds, providing a scalable and efficient route .
化学反応の分析
Types of Reactions
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can selectively reduce the alkyne group.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group in the presence of a suitable leaving group.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major products are alkenes or alkanes, depending on the degree of reduction.
Substitution: The major products vary based on the nucleophile used, resulting in ethers, esters, or amines.
科学的研究の応用
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol depends on its specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can act as a nucleophile or leaving group, facilitating various substitution and elimination reactions. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
類似化合物との比較
Similar Compounds
3-Butyn-1-ol: A similar compound with a hydroxyl group and an alkyne group but without the ether linkage.
2-Hydroxyethylacetylene: Another terminal acetylenic compound with similar reactivity.
4-Hydroxy-1-butyne: A compound with a similar structure but different substitution pattern.
Uniqueness
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol is unique due to its combination of an alkyne and an ether functional group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts .
特性
CAS番号 |
114628-98-7 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
3-prop-2-ynoxybutan-1-ol |
InChI |
InChI=1S/C7H12O2/c1-3-6-9-7(2)4-5-8/h1,7-8H,4-6H2,2H3 |
InChIキー |
PJQFWMDKQVWHCT-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
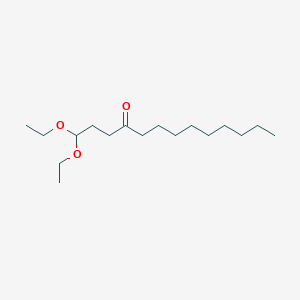
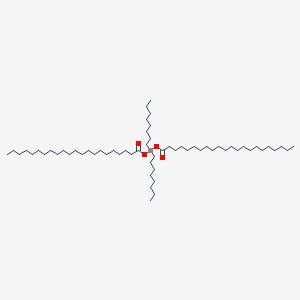

![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
